[1,2,3]Thiadiazol-5-yl-acetic acid
Description
Overview of Thiadiazole Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. wikipedia.org There are four isomers of thiadiazole: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879), distinguished by the relative positions of their heteroatoms. wikipedia.orgmdpi.com These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govrsc.org The presence of the sulfur atom often enhances liposolubility, which can improve a compound's ability to cross cellular membranes. nih.gov
Thiadiazole derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, antiviral, and antiparasitic activities. nih.govmdpi.com For instance, certain 1,3,4-thiadiazole derivatives have shown potent antileishmanial activity with low toxicity. nih.gov The 1,2,3-thiadiazole moiety, in particular, is found in compounds with antifungal, antiviral, and insecticidal properties. mdpi.com The versatility of the thiadiazole ring makes it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
Structural and Chemical Significance of the Acetic Acid Moiety in Heterocyclic Frameworks
The carboxyl group of the acetic acid moiety can participate in various chemical reactions, including esterification, amidation, and the formation of acid chlorides. youtube.com These transformations are valuable in the synthesis of derivatives with altered properties. In a biological context, the carboxylic acid group can act as a hydrogen bond donor and acceptor, enabling interactions with amino acid residues in proteins. This can be critical for the binding of a drug to its target enzyme or receptor. researchgate.net Furthermore, the acetic acid side chain provides a handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships. acs.org
Current Research Landscape Pertaining tonih.govnih.govmdpi.comThiadiazole Scaffolds
Current research on nih.govnih.govmdpi.comthiadiazole scaffolds is vibrant and multifaceted, exploring their potential in various scientific domains. In medicinal chemistry, there is a strong focus on developing novel therapeutic agents. For example, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and screened for their antimicrobial activity, with some compounds showing promising effects against Gram-positive bacteria. mdpi.com Other studies have investigated 1,2,3-thiadiazole derivatives as potential antiviral agents, including against the tobacco mosaic virus and even as inhibitors of the main protease of SARS-CoV-2. evitachem.com
The synthesis of new nih.govnih.govmdpi.comthiadiazole-containing compounds remains an active area of investigation. The Hurd-Mori reaction is a classical and still widely used method for constructing the 1,2,3-thiadiazole ring from acyl hydrazones and thionyl chloride. mdpi.comwikipedia.org Researchers are also exploring more modern and efficient synthetic methodologies to access diverse nih.govnih.govmdpi.comthiadiazole derivatives. isres.org Beyond medicinal applications, these scaffolds are also being explored in materials science and agrochemicals. isres.org
Academic Rationale and Research Objectives for Investigatingnih.govnih.govmdpi.comThiadiazol-5-yl-acetic Acid
The investigation of nih.govnih.govmdpi.comThiadiazol-5-yl-acetic acid is driven by the convergence of the established biological potential of the nih.govnih.govmdpi.comthiadiazole scaffold and the significant role of the acetic acid moiety in modulating molecular properties. The primary academic rationale is to synthesize and characterize this specific compound to explore its unique chemical and potential biological activities.
The research objectives for studying nih.govnih.govmdpi.comThiadiazol-5-yl-acetic acid typically include:
Developing an efficient and reliable synthetic route to obtain the target compound in good yield and purity.
Thoroughly characterizing the compound using various spectroscopic and analytical techniques to confirm its structure.
Investigating the chemical reactivity of the compound, particularly at the carboxylic acid group, to synthesize a library of derivatives.
Screening the parent compound and its derivatives for a range of biological activities, such as antimicrobial, antifungal, or plant growth-regulating effects, based on the known properties of related thiadiazole compounds.
Establishing structure-activity relationships to understand how modifications to the molecule affect its biological profile.
By pursuing these objectives, researchers aim to uncover new scientific knowledge and potentially identify novel lead compounds for the development of new pharmaceuticals or agrochemicals.
Structure
3D Structure
Properties
IUPAC Name |
2-(thiadiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-6-9-3/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDWGGXOFBDLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19813-28-6 | |
| Record name | 2-(1,2,3-thiadiazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations Of 1 2 3 Thiadiazol 5 Yl Acetic Acid and Its Derivatives
Foundational Synthetic Strategies for themdpi.comnih.govresearchgate.netThiadiazole Ring System
The synthesis of the 1,2,3-thiadiazole (B1210528) heterocycle is primarily achieved through several key cyclization reactions. These methods form the bedrock upon which the synthesis of more complex derivatives, including mdpi.comnih.govresearchgate.netThiadiazol-5-yl-acetic acid, is built.
The Hurd-Mori synthesis is a classical and widely utilized method for generating 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of hydrazone derivatives, typically those with an N-acyl or N-tosyl group, using thionyl chloride (SOCl₂). researchgate.netwikipedia.org The general pathway starts with the reaction of a ketone containing an α-methylene group with semicarbazide (B1199961) to form a semicarbazone intermediate. mdpi.comresearchgate.net This intermediate is then treated with thionyl chloride, which acts as both a dehydrating and cyclizing agent, to yield the substituted 1,2,3-thiadiazole ring. mdpi.com
The mechanism of the Hurd-Mori reaction is understood to proceed through the formation of the hydrazone from a ketone, followed by reaction with thionyl chloride. e-bookshelf.de The success and regioselectivity of the ring closure can be highly dependent on the nature of the substituents on the precursor. For instance, in the synthesis of pyrrolo[2,3-d] mdpi.comnih.govresearchgate.netthiadiazole-6-carboxylates, the use of an electron-withdrawing N-protecting group on the pyrrolidine (B122466) precursor resulted in superior yields of the desired 1,2,3-thiadiazole. nih.gov The regioselectivity often favors substitution at specific positions based on the starting material's structure. mdpi.com
Table 1: Examples of Hurd-Mori Synthesis
| Starting Ketone/Hydrazone | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrazolyl-phenylethanone semicarbazone | SOCl₂ | Pyrazolyl-phenyl-1,2,3-thiadiazole | Good to Excellent | mdpi.com |
| Ketone semicarbazones (alkyl/aryl) | SOCl₂ | 4- or 5-substituted 1,2,3-thiadiazoles | Good | mdpi.com |
| 2-Oxoallobetulin semicarbazone | SOCl₂ | Thiaza-D-homo-2-oxoallobetulin | Not specified | mdpi.com |
| Ionic liquid-supported hydrazone | SOCl₂ | Substituted 1,2,3-thiadiazoles | 80-91% | mdpi.com |
The Wolff synthesis provides an alternative route to 1,2,3-thiadiazoles through the heterocyclization of α-diazo thiocarbonyl compounds. e-bookshelf.decofc.edu This intramolecular cyclization is a key method for forming the thiadiazole ring. The necessary α-diazo thiocarbonyl precursors can be synthesized through several approaches:
Introduction of a diazo function: A diazo group can be introduced into a compound already containing a thiocarbonyl (C=S) bond. e-bookshelf.de
Introduction of a thiocarbonyl function: A C=S bond can be formed at the α-position relative to an existing diazo group. e-bookshelf.denih.gov This can be achieved via reactions like the Fe(II)-catalyzed insertion of α-diazocarbonyls into S-H bonds. nih.gov
Simultaneous introduction: Both the diazo and thiocarbonyl functions can be introduced concurrently. e-bookshelf.de
This method is particularly useful for creating specific substitution patterns on the thiadiazole ring that may be difficult to achieve through other pathways. e-bookshelf.de
Known as the Pechmann synthesis, this method involves the [3+2] cycloaddition of diazoalkanes onto a carbon-sulfur double bond (thiocarbonyl group). e-bookshelf.decofc.edu Diazo compounds are versatile reagents in organic synthesis due to their unique reactivity. nih.gov In this context, the diazoalkane acts as a 1,3-dipole that reacts with the C=S dipolarophile to form the five-membered heterocyclic ring of 1,2,3-thiadiazole. The stability and handling of the diazo reagents, particularly those stabilized by electron-withdrawing groups, make this a practical approach for constructing the thiadiazole core. nih.gov
Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for synthesizing 1,2,3-thiadiazoles. These emerging strategies often feature milder reaction conditions and broader substrate scopes.
Iodine/DMSO Catalyzed Cyclization: This method utilizes N-tosylhydrazones and elemental sulfur, with a catalytic amount of iodine and dimethyl sulfoxide (B87167) (DMSO) as a dual solvent and oxidant. This process allows for the selective synthesis of 4-aryl-1,2,3-thiadiazoles in a one-pot fashion. researchgate.net
Metal- and Oxidant-Free Electrosynthesis: An electrochemical approach has been developed for synthesizing 1,2,3-thiadiazoles from N-tosyl hydrazones and elemental sulfur. researchgate.netacs.org This method avoids the need for external oxidants or metal catalysts by using electrons as the reagent to drive the redox process. researchgate.netacs.org
Visible-Light Photocatalysis: A sustainable method using visible light and a photocatalyst like cercosporin (B1668469) enables the synthesis of 1,2,3-thiadiazoles under mild conditions with good regioselectivity. organic-chemistry.org
Three-Component Synthesis: An I₂/CuCl₂-promoted one-pot reaction of enaminones, tosylhydrazine, and elemental sulfur provides a direct route to 5-acyl-1,2,3-thiadiazoles under transition-metal-free conditions. organic-chemistry.org Another three-component synthesis involves the reaction of terminal alkynes, sulfonyl azides, and 2-cyanothioacetamides. acs.org
Base-Controlled Switchable Synthesis: The reaction of 2-cyanothioacetamides with sulfonyl azides can be directed to produce either 5-amino-4-cyano-1,2,3-thiadiazoles or functionalized 1,2,3-triazoles by controlling the solvent and base, offering a switchable synthetic pathway. acs.org
Table 2: Comparison of Emerging Synthesis Methods for 1,2,3-Thiadiazoles
| Method | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Iodine/DMSO Catalysis | N-tosylhydrazones, Sulfur, I₂, DMSO | One-pot, selective for 4-aryl products | researchgate.net |
| Electrosynthesis | N-tosylhydrazones, Sulfur, Electrons | Metal- and oxidant-free | researchgate.netacs.org |
| Photocatalysis | Cercosporin, Visible light | Sustainable, mild conditions | organic-chemistry.org |
| Three-Component Synthesis | Enaminones, Tosylhydrazine, Sulfur, I₂/CuCl₂ | Transition-metal-free, one-pot | organic-chemistry.org |
Targeted Synthesis ofmdpi.comnih.govresearchgate.netThiadiazol-5-yl-acetic Acid
The synthesis of mdpi.comnih.govresearchgate.netThiadiazol-5-yl-acetic acid is not typically achieved in a single step but rather through the functionalization of a pre-formed 1,2,3-thiadiazole ring. This multi-step process requires precise control to install the acetic acid side chain at the C5 position.
The introduction of the acetic acid group at the 5-position of the 1,2,3-thiadiazole ring is a challenge of regioselectivity. The strategy generally involves creating a 1,2,3-thiadiazole with a suitable functional group at the C5 position, which can then be elaborated into the desired acetic acid side chain. e-bookshelf.de
One viable pathway begins with the synthesis of a 1,2,3-thiadiazole-5-carboxylate ester. This can be accomplished, for example, via a Hurd-Mori reaction using a hydrazone derived from a keto-ester. mdpi.com The resulting ester, such as ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate, serves as a key intermediate. e-bookshelf.de While this example is a 4-carboxylate, a similar principle applies to synthesizing a 5-carboxylate from an appropriate starting material.
A plausible synthetic sequence to obtain mdpi.comnih.govresearchgate.netThiadiazol-5-yl-acetic acid from a 5-substituted precursor is as follows:
Synthesis of a 5-Carbaldehyde or 5-Carboxylate: A 1,2,3-thiadiazole-5-carbaldehyde (B3417176) or a 1,2,3-thiadiazole-5-carboxylate can be synthesized. For instance, a 5-carboxylate group can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride. mdpi.com This alcohol can then be oxidized to the 5-carbaldehyde using a reagent such as pyridinium (B92312) chlorochromate (PCC). mdpi.com
Chain Extension: The 5-carbaldehyde can undergo a Wittig reaction or similar olefination to introduce a two-carbon chain. Alternatively, the Arndt-Eistert homologation of a 1,2,3-thiadiazole-5-carboxylic acid could be employed.
Conversion to Acetic Acid: A more direct route involves converting a 1,2,3-thiadiazole-5-methanol (obtained from reduction of the ester) into a 5-chloromethyl or 5-bromomethyl derivative. Subsequent reaction with sodium cyanide would yield the 5-cyanomethyl-1,2,3-thiadiazole. Finally, hydrolysis of the nitrile group under acidic or basic conditions would furnish the target compound, mdpi.comnih.govresearchgate.netThiadiazol-5-yl-acetic acid.
This step-wise elaboration of a preformed, regioselectively functionalized 1,2,3-thiadiazole ring is a common and effective strategy for accessing specifically substituted derivatives like mdpi.comnih.govresearchgate.netThiadiazol-5-yl-acetic acid. e-bookshelf.de
Optimization of Reaction Conditions and Yields
The synthesis of the 1,2,3-thiadiazole core, a critical component of the title compound, is often achieved through the Hurd-Mori reaction. This method involves the cyclization of hydrazone derivatives with thionyl chloride. wikipedia.org The reaction's versatility allows for the one-pot annelation of the 1,2,3-thiadiazole ring by treating N-acyl- or N-tosylhydrazones that have an adjacent α-methylene group with thionyl chloride. lookchem.com
Optimization of this classical approach has been a key focus of recent research to improve yields and expand the substrate scope under milder and more environmentally friendly conditions. For instance, an efficient, metal-free synthesis of 1,2,3-thiadiazoles has been developed using a Tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which serves as a practical improvement to the Hurd-Mori reaction. organic-chemistry.org Another highly efficient method involves the reaction of tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) at room temperature, offering very good yields and tolerating a wide range of functional groups. organic-chemistry.org
Further refinements include visible-light-catalyzed processes. Using cercosporin as a photocatalyst, 1,2,3-thiadiazoles can be synthesized with good regioselectivity and broad functional-group compatibility under mild conditions. organic-chemistry.org Additionally, a one-pot, multi-component approach using an amine, an aldehyde, an isocyanide, and a thiadiazole component via the Ugi four-component reaction (U-4CR) has been shown to produce 5-methyl substituted thiadiazole derivatives with yields ranging from low to excellent (6–98%). mdpi.com
The choice of reagents and reaction conditions significantly impacts the yield and even the final product structure. In the synthesis of pyrrolo[2,3-d] wikipedia.orglookchem.comresearchgate.netthiadiazole-6-carboxylates, the success of the Hurd-Mori cyclization was highly dependent on the nature of the N-protecting group on the pyrrolidine precursor, with yields being disappointingly low (15-25%) even under optimized conditions for certain precursors. nih.gov In some cases, the Hurd-Mori reaction can lead to fully aromatized products instead of the expected dihydro wikipedia.orglookchem.comresearchgate.netthiadiazoles. lookchem.com
| Method | Key Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hurd-Mori Reaction | N-tosylhydrazones, Thionyl Chloride | Varies | Good to Excellent | mdpi.com |
| Improved Hurd-Mori (Metal-Free) | N-tosylhydrazones, Sulfur, TBAI (catalyst) | Metal-Free | Good | organic-chemistry.org |
| Room-Temperature Synthesis | Tosylhydrazones, Ammonium Thiocyanate | Ethanol, Room Temp. | Very Good | organic-chemistry.org |
| Photocatalytic Synthesis | Varies, Cercosporin (photocatalyst) | Visible Light | Good | organic-chemistry.org |
| Ugi Four-Component Reaction (U-4CR) | Amine, Aldehyde, Isocyanide, Thiadiazole | One-pot | 6-98% | mdpi.com |
Derivatization Approaches forwikipedia.orglookchem.comresearchgate.netThiadiazol-5-yl-acetic Acid
The wikipedia.orglookchem.comresearchgate.netThiadiazol-5-yl-acetic acid moiety serves as a versatile platform for the development of new chemical entities through various derivatization strategies. These approaches target either the carboxylic acid group or the thiadiazole ring, or they involve the construction of larger, more complex molecular architectures.
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid functional group of wikipedia.orglookchem.comresearchgate.netThiadiazol-5-yl-acetic acid is readily converted into esters and amides, which are common derivatives in medicinal chemistry. Standard esterification procedures, such as heating the carboxylic acid in an alcohol like methanol (B129727) with a catalytic amount of acid, can be employed. lookchem.com For instance, refluxing in dry methanol with methanesulfonic acid is an effective method for producing methyl esters. lookchem.com
Amidation reactions are equally accessible. The synthesis of 1,2,3-thiadiazole acetanilide (B955) derivatives has been accomplished through the reaction of a substituted 1,2,3-thiadiazole-5-carboxylate with hydrazine (B178648) hydrate, followed by further modifications. mdpi.com More directly, amides can be formed by coupling the carboxylic acid with an amine. The synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, for example, was achieved through an amidation reaction using EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) in acetonitrile (B52724) at room temperature. nih.gov Similarly, new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have been synthesized by condensing the parent hydrazide with various substituted aldehydes. mdpi.com These reactions highlight the utility of the carboxyl group as a handle for introducing a wide range of molecular diversity.
| Reaction Type | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Esterification | Carboxylic Acid | Methanol, Methanesulfonic acid | Methyl Ester | lookchem.com |
| Amidation | Carboxylic Acid | Amine, EDC, HOBt | Amide | nih.gov |
| Hydrazide Formation | Carboxylate Ester | Hydrazine Hydrate | Hydrazide | mdpi.com |
| Hydrazone Synthesis | Hydrazide | Aldehyde | Hydrazide-hydrazone | mdpi.com |
Substituent Modifications on thewikipedia.orglookchem.comresearchgate.netThiadiazole Ring
Modifying the substituents directly on the wikipedia.orglookchem.comresearchgate.netthiadiazole ring is a less common but valuable strategy for structural diversification. While direct electrophilic substitution on the thiadiazole ring can be challenging due to the electron-withdrawing nature of the ring nitrogens, modifications are often achieved by constructing the ring from already substituted precursors. nih.gov
The Hurd-Mori synthesis and its variations allow for the incorporation of various substituents at the 4- and 5-positions of the thiadiazole ring by choosing appropriately substituted ketones or hydrazones as starting materials. researchgate.netmdpi.com For example, pyrazolyl-phenylethanones can be converted into their corresponding semicarbazones, which then cyclize to form 4-phenyl-5-pyrazolyl-1,2,3-thiadiazoles. mdpi.com
Direct functionalization of a pre-formed thiadiazole ring has been demonstrated in related systems. For example, 2-amino-1,3,4-thiadiazoles can undergo bromination with bromine in acetic acid to yield the 5-bromo derivatives. nih.gov While this applies to the 1,3,4-isomer, it suggests that halogenation could be a potential pathway for introducing functional handles onto the 1,2,3-thiadiazole ring system under the right conditions. Another approach involves the transformation of existing functional groups. For instance, a 5-carboxylate group on a thiadiazole ring can be reduced to the corresponding alcohol using sodium borohydride, which can then be oxidized to a 5-carbaldehyde, providing a key intermediate for further reactions. mdpi.com
Formation of Hybrid and Conjugated Systems Incorporating the Thiadiazole-Acetic Acid Moiety
A prominent strategy in modern drug design is the creation of hybrid molecules that combine two or more pharmacophores to achieve enhanced or novel biological activities. The wikipedia.orglookchem.comresearchgate.netThiadiazole-acetic acid scaffold is an excellent building block for such systems.
Fused heterocyclic systems can be constructed from thiadiazole derivatives. In a notable transformation, β-1,2,3-thiadiazol-5-yl enamines react with acetyl chloride to form novel thieno[2,3-d]pyridazines, demonstrating a complex rearrangement and cyclization process. researchgate.net This reaction creates a fused bicyclic system where the thiadiazole is incorporated into a larger, more rigid structure.
Hybrid molecules are also formed by linking the thiadiazole moiety to other heterocyclic rings. Syntheses have been reported for:
Pyrazolyl-1,2,3-thiadiazoles : Formed through the Hurd-Mori cyclization of pyrazolyl-containing semicarbazones. mdpi.com
Tetrazole-containing thiadiazoles : Synthesized via a Ugi four-component reaction involving a 5-carbaldehyde substituted thiadiazole. mdpi.com
Furan-thiadiazole hybrids : Alkyl 2-methyl-5-(1,2,3-thiadiazol-4-yl)-3-carboxylates have been synthesized and further functionalized to create pseudopeptides, linking the thiadiazole to amino acid-like structures via a furan (B31954) spacer. researchgate.net
Acrylamide (B121943) derivatives : The synthesis of acrylamide derivatives of thiadiazoles introduces a flexible, conjugated linker that can be used to connect to other molecular fragments. mdpi.com
These examples underscore the capacity of the wikipedia.orglookchem.comresearchgate.netthiadiazole core to be integrated into a wide variety of complex molecular architectures, including fused, hybrid, and conjugated systems. organic-chemistry.orgmdpi.com
Investigation of Reaction Mechanisms and Intermediates in Derivatization
Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing synthetic routes and predicting product outcomes. For the synthesis and derivatization of wikipedia.orglookchem.comresearchgate.netthiadiazoles, several mechanistic aspects have been investigated.
The Hurd-Mori reaction is believed to proceed through the formation of an intermediate from the reaction of the hydrazone with thionyl chloride, which then undergoes cyclization. wikipedia.org In some syntheses of tricyclic annelated 1,2,3-thiadiazoles, a mechanism has been proposed to explain the surprising formation of fully aromatic products, which involves an aromatization step facilitated by thionyl chloride. lookchem.com
In the transformation of β-1,2,3-thiadiazol-5-yl enamines into thieno[2,3-d]pyridazines, a plausible mechanism has been proposed. This pathway involves the formation of C–S and C–C bonds and features a novel ring rearrangement of a 5-vinyl-1,2,3-thiadiazole intermediate into a pyridazine-4-thiolate. researchgate.net
The Wolff rearrangement is another classical reaction relevant to thiadiazole chemistry. The cyclization of α-diazothiocarbonyl compounds, which are often unstable intermediates, leads to the formation of the 1,2,3-thiadiazole ring through a 1,5-electrocyclization process. researchgate.net
Furthermore, studies using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have revealed gas-phase rearrangements of isomeric 4,5-functionalized 1,2,3-triazoles into 1,2,3-thiadiazoles. This occurs via the loss of N₂, suggesting an inherent chemical relationship and potential for interconversion between these isomeric heterocycles under certain energetic conditions. mdpi.com These mechanistic insights are vital for controlling the regioselectivity and efficiency of synthetic transformations involving the wikipedia.orglookchem.comresearchgate.netthiadiazole scaffold.
Advanced Spectroscopic and Computational Characterization Of 1 2 3 Thiadiazol 5 Yl Acetic Acid Analogs
Quantum Chemical Calculations: Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of chemical systems with a favorable balance between computational cost and accuracy. For wikipedia.orgresearchgate.netacs.orgThiadiazol-5-yl-acetic acid and its analogs, DFT calculations provide a foundational understanding of their intrinsic characteristics.
Analysis of Molecular Geometry and Electronic Structure
The electronic structure is elucidated through the analysis of atomic charges, electron density distribution, and molecular electrostatic potential (MEP) maps. researchgate.netchristuniversity.in The MEP, for instance, identifies the regions of a molecule that are rich or poor in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net For thiadiazole derivatives, the nitrogen and sulfur atoms of the heterocyclic ring, along with the oxygen atoms of the carboxylic acid group, are typically identified as centers of negative electrostatic potential, making them likely sites for interactions with electrophiles or for forming hydrogen bonds.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally implies higher reactivity and lower stability. researchgate.netnih.gov
For wikipedia.orgresearchgate.netacs.orgThiadiazol-5-yl-acetic acid and its analogs, the HOMO is typically localized on the electron-rich thiadiazole ring and the sulfur atom, while the LUMO is often distributed over the electron-deficient regions, including the carboxylic acid moiety. researchgate.netchristuniversity.in This distribution indicates that the thiadiazole ring is prone to electrophilic attack, while the carboxylic acid group can act as an electron acceptor. The HOMO-LUMO gap can be modulated by introducing different substituents on the thiadiazole ring or the acetic acid side chain, thereby tuning the molecule's reactivity. researchgate.net
| Parameter | Significance | Typical Findings for Thiadiazole Derivatives |
| HOMO Energy | Represents the ability to donate an electron. | Higher energies indicate a stronger electron-donating ability. |
| LUMO Energy | Represents the ability to accept an electron. | Lower energies indicate a stronger electron-accepting ability. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. researchgate.net | A smaller gap suggests higher reactivity. researchgate.netnih.gov |
Theoretical Prediction of Vibrational and Nuclear Magnetic Resonance Spectra for Structural Elucidation
DFT calculations are instrumental in predicting the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. nih.gov The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups. nih.govchristuniversity.in For wikipedia.orgresearchgate.netacs.orgThiadiazol-5-yl-acetic acid, characteristic vibrational modes include the C=O stretching of the carboxylic acid, the N-N and C-S stretching of the thiadiazole ring, and the various C-H bending and stretching vibrations.
Similarly, theoretical NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural elucidation of complex molecules. capes.gov.br Discrepancies between calculated and experimental spectra can often provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state or in solution.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT calculations provide valuable information about the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the conformational landscape and the study of molecular motions over time. nih.govnih.gov For a flexible molecule like wikipedia.orgresearchgate.netacs.orgThiadiazol-5-yl-acetic acid, which possesses a rotatable bond between the thiadiazole ring and the acetic acid side chain, MD simulations can reveal the preferred conformations and the energy barriers between them.
By simulating the molecule in a solvent environment, one can also investigate the influence of solvent molecules on the conformational preferences and the dynamics of the solute. This information is crucial for understanding the behavior of these compounds in biological systems or in solution-phase reactions.
Computational Studies on Tautomeric Equilibria and Aromaticity of the Thiadiazole Ring
The 1,2,3-thiadiazole (B1210528) ring can potentially exist in different tautomeric forms. Computational studies are essential for determining the relative stabilities of these tautomers and understanding the factors that govern the tautomeric equilibrium. nih.gov The position of protons can significantly influence the electronic structure and reactivity of the molecule.
Theoretical Analysis of Chemical Reactivity and Potential Reaction Pathways
Computational chemistry provides a powerful platform for analyzing the chemical reactivity of molecules and exploring potential reaction pathways. mdpi.com For wikipedia.orgresearchgate.netacs.orgThiadiazol-5-yl-acetic acid, theoretical studies can be employed to predict the most likely sites for chemical reactions, such as protonation, deprotonation, and reactions with various electrophiles and nucleophiles.
By calculating the transition state structures and activation energies for different reaction pathways, it is possible to predict the feasibility and selectivity of various chemical transformations. mdpi.com For instance, the reaction of the carboxylic acid group (e.g., esterification or amidation) or reactions involving the thiadiazole ring (e.g., electrophilic substitution or ring-opening reactions) can be theoretically investigated. nih.govnih.gov This information is invaluable for guiding the synthesis of new derivatives and for understanding the metabolic fate of these compounds in biological systems.
Structure Activity Relationship Sar Studies and Molecular Design Principles For 1 2 3 Thiadiazol 5 Yl Acetic Acid Derivatives
Systematic Evaluation of Substituent Effects on Biological Interaction Potency
The biological potency of derivatives based on the 1,2,3-thiadiazole (B1210528) scaffold is highly sensitive to the nature and position of various substituents. Research into related 1,2,3-thiadiazole structures, such as those with carboxamide or hydrazone linkers, provides significant insights into these effects, particularly in the context of antifungal activity.
Studies on 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives revealed that the substituent on the aromatic ring plays a crucial role in determining antimicrobial potency. acs.org For instance, the condensation of the hydrazide with aldehydes containing different aromatic or heterocyclic rings leads to a series of compounds with varied activity. One of the most active compounds in a tested series featured a 5-nitro-2-furyl moiety, indicating that this specific heterocyclic substituent is essential for its potent bioactivity. acs.org
Further investigations into 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide derivatives have also highlighted the importance of substituent choice. In one study, a derivative where the substituent was a simple methyl group (compound 6a) demonstrated good antifungal activity against Cercospora arachidicola, comparable to commercial fungicides. benthamdirect.com Other derivatives with different substitutions showed moderate activity. benthamdirect.com Similarly, research on 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones found that the substitution of a halogen atom, particularly at the para-position of the phenyl ring, resulted in higher antifungal activity. mdpi.com
These findings collectively suggest that for a hypothetical series of cambridgemedchemconsulting.commdpi.comjpsionline.comThiadiazol-5-yl-acetic acid amides or esters, the nature of the group attached to the amide nitrogen or ester oxygen would be a critical determinant of biological potency. Electron-withdrawing groups, halogens, and specific heterocyclic systems appear to be favorable modifications for enhancing activity.
Table 1: Effect of Substituents on the Antifungal Activity of 1,2,3-Thiadiazole Derivatives This table is based on data from related 1,2,3-thiadiazole scaffolds to illustrate general principles.
| Core Scaffold | Substituent (R) | Observed Biological Activity | Reference |
|---|---|---|---|
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazone | 5-nitro-2-furyl | High antimicrobial activity | acs.org |
| 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone | 4-Bromo-phenyl | High efficacy against V. mali | mdpi.com |
| 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone | 4-Trifluoromethyl-phenyl | High efficacy against V. mali | mdpi.com |
| 4-methyl-N-(5-R-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide | Methyl | Good activity against C. arachidicola | benthamdirect.com |
Identification of Key Pharmacophoric Features within thecambridgemedchemconsulting.commdpi.comjpsionline.comThiadiazol-5-yl-acetic Acid Scaffold
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the cambridgemedchemconsulting.commdpi.comjpsionline.comThiadiazol-5-yl-acetic acid scaffold and its derivatives, several key pharmacophoric features can be identified based on their known biological activities, such as antimicrobial and antiviral effects. researchgate.netmdpi.com
The essential features include:
The cambridgemedchemconsulting.commdpi.comjpsionline.comThiadiazole Ring: This heterocyclic core is a fundamental structural component. It acts as a scaffold, positioning the other functional groups in a specific orientation. Its aromatic character and the presence of sulfur and nitrogen atoms contribute to its metabolic stability and ability to form non-covalent interactions (e.g., dipole-dipole, van der Waals) with receptor sites. mdpi.com
The Acetic Acid Moiety: The -CH₂COOH group is a critical feature. The carboxylic acid is typically ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged residues like arginine or lysine (B10760008) in a target enzyme's active site. The methylene (B1212753) (-CH₂) spacer provides flexibility, allowing the acidic head to orient itself optimally for binding.
A Linker Group: In many active derivatives of related scaffolds, a linker, such as a carboxamide (-CONH-) or hydrazone (-CONH-N=CH-), connects the thiadiazole core to another moiety. acs.orgbenthamdirect.com This linker is not merely a spacer but often contains hydrogen bond donors and acceptors that are crucial for target recognition.
A Terminal Aromatic or Lipophilic Group: At the distal end of the molecule, a substituted aryl or heterocyclic ring is often present. This group typically engages in hydrophobic or π-stacking interactions within a pocket of the biological target, anchoring the molecule and contributing significantly to its binding affinity.
The spatial relationship between the hydrogen-bond-accepting/donating acetic acid group, the central thiadiazole scaffold, and the terminal hydrophobic group constitutes the core pharmacophore for this class of compounds.
Application of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for cambridgemedchemconsulting.commdpi.comjpsionline.comThiadiazol-5-yl-acetic acid derivatives are not extensively reported in public literature, the methodology is highly applicable for guiding the synthesis of more potent analogues. QSAR studies on other thiadiazole isomers, such as 1,3,4-thiadiazoles, have successfully established predictive models for antifungal activity. mdpi.comresearchgate.netnih.gov
A hypothetical QSAR study on cambridgemedchemconsulting.commdpi.comjpsionline.comThiadiazol-5-yl-acetic acid derivatives would involve the following steps:
Data Set Generation: A series of analogues would be synthesized with diverse substituents, and their biological activity (e.g., IC₅₀ values) would be measured.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure:
Hydrophobic descriptors: such as LogP (partition coefficient), which describes lipophilicity.
Electronic descriptors: such as Hammett constants (σ) or dipole moments, which describe the electron-donating or -withdrawing nature of substituents.
Steric descriptors: such as molar refractivity (MR) or Taft parameters (Es), which describe the size and shape of substituents.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links the descriptors to the biological activity. The goal is to create a model with high correlation (r²) and predictive power (q²). nih.gov
For example, a resulting QSAR equation might look like: log(1/IC₅₀) = c₁(LogP) - c₂(MR) + c₃*(σ) + constant
Such a model would allow researchers to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive trial-and-error experimentation.
In Silico Molecular Docking Studies for Elucidating Receptor Binding Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. This method is invaluable for understanding the binding mechanism of cambridgemedchemconsulting.commdpi.comjpsionline.comThiadiazol-5-yl-acetic acid derivatives at an atomic level. Although specific docking studies for this exact scaffold are not widely available, studies on other thiadiazole-based antifungal and antibacterial agents provide a clear blueprint for this approach. jpsionline.comnih.govnih.govnih.govresearchgate.net
A molecular docking study would simulate the interaction of a cambridgemedchemconsulting.commdpi.comjpsionline.comThiadiazol-5-yl-acetic acid derivative with a validated biological target, such as a fungal enzyme like lanosterol (B1674476) 14-α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis. nih.gov The process would reveal:
Binding Pose: The most stable orientation of the ligand within the enzyme's active site.
Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the interaction. More negative scores typically indicate stronger binding.
Key Interactions: The specific non-covalent bonds formed between the ligand and amino acid residues.
Based on the structure of cambridgemedchemconsulting.commdpi.comjpsionline.comThiadiazol-5-yl-acetic acid, one could hypothesize the following interactions within a target's active site:
The carboxylate group of the acetic acid moiety would likely form strong hydrogen bonds or salt bridges with basic residues such as Arginine (Arg) or Lysine (Lys).
The nitrogen atoms of the 1,2,3-thiadiazole ring could act as hydrogen bond acceptors.
The sulfur atom and the ring itself could participate in van der Waals or hydrophobic interactions with nonpolar residues.
A terminal phenyl ring, if present on a derivative, would likely fit into a hydrophobic pocket, engaging in π-π stacking with aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe).
By visualizing these interactions, researchers can rationalize the observed SAR data and intelligently design new derivatives with improved complementarity to the binding site, leading to enhanced potency and selectivity.
Exploration of Bioisosteric Modifications for Enhanced Selectivity and Efficacy
Carboxylic Acid Bioisosteres: The carboxylic acid group is a key pharmacophoric element, but it can also lead to poor membrane permeability and rapid clearance. Replacing it with a suitable bioisostere can mitigate these issues while preserving the essential acidic interaction. cambridgemedchemconsulting.comnih.gov A frequently used and highly successful bioisosteric replacement for a carboxylic acid is the 1H-tetrazole ring, which has a similar pKa and can engage in similar binding interactions. cambridgemedchemconsulting.comnih.gov
Other potential bioisosteres for the carboxylic acid moiety include hydroxamic acids, acyl sulfonamides, and various acidic heterocycles. nih.gov The choice of bioisostere allows for fine-tuning of acidity (pKa) and lipophilicity (logP), which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Moiety
| Original Group | Bioisostere | Key Properties and Rationale | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 1H-Tetrazole | Similar pKa (~4.5-5.0) and spatial arrangement. Can improve metabolic stability and oral bioavailability. | cambridgemedchemconsulting.comnih.gov |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Moderately acidic (pKa ~8-9), strong metal-chelating properties. Can act as a carboxylic acid mimic. | nih.gov |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Acidic protons. Allows for modulation of pKa and lipophilicity based on the 'R' group. | nih.gov |
| Carboxylic Acid (-COOH) | 1-Hydroxypyrazole | Higher pKa than carboxylic acid, potentially leading to better tissue permeation. | cambridgemedchemconsulting.com |
Heterocyclic Core Bioisosteres: The 1,2,3-thiadiazole ring itself can be replaced by other five-membered heterocycles to explore different interaction potentials. For example, the 1,2,3-triazole ring is a well-known bioisostere that can mimic the size, planarity, and hydrogen bonding capabilities of other rings. unimore.itresearchgate.netnih.gov Replacing the thiadiazole with an oxadiazole, pyrazole, or triazole could lead to derivatives with altered electronic properties and metabolic profiles, potentially improving selectivity for a specific biological target over off-targets.
Mechanistic Investigations Of 1 2 3 Thiadiazol 5 Yl Acetic Acid Interactions with Molecular Targets
Enzyme Inhibition Kinetics and Mechanisms
The investigation into how ijpcbs.comresearchgate.netresearchgate.netThiadiazol-5-yl-acetic acid inhibits specific enzymes, including the kinetics and mechanisms of these interactions, is an area requiring further research. While general biological activities have been reported for the 1,2,3-thiadiazole (B1210528) scaffold, specific data for the acetic acid derivative is limited. mdpi.comresearchgate.net
Studies on Dihydrofolate Reductase (DHFR) Binding and Inhibition
There are currently no specific studies available in the scientific literature that detail the binding and inhibition of Dihydrofolate Reductase (DHFR) by ijpcbs.comresearchgate.netresearchgate.netThiadiazol-5-yl-acetic acid. However, research on other heterocyclic compounds has identified the potential for DHFR inhibition. For instance, a series of novel 1,2,4-triazole (B32235) analogues of caffeic acid have been designed and evaluated as DHFR inhibitors, with some compounds showing significant potency. nih.gov These studies highlight the importance of the heterocyclic core in interacting with the active site of DHFR, but direct evidence for the ijpcbs.comresearchgate.netresearchgate.netthiadiazole acetic acid scaffold is lacking. nih.gov
Modulation of Carbonic Anhydrase Activity
Detailed mechanistic studies on the modulation of carbonic anhydrase (CA) activity by ijpcbs.comresearchgate.netresearchgate.netThiadiazol-5-yl-acetic acid are not currently available. However, the broader class of thiadiazole sulfonamides has been extensively investigated as potent inhibitors of various CA isoforms. nih.govnih.gov For example, 2-substituted 1,3,4-thiadiazole-5-sulfonamides have shown significant inhibitory activity against several human carbonic anhydrase isoforms. nih.gov These findings suggest that the thiadiazole ring system can serve as a scaffold for designing CA inhibitors, though the specific contribution of a 5-yl-acetic acid substituent on a 1,2,3-thiadiazole ring remains to be elucidated.
Table 1: Carbonic Anhydrase Inhibition by Substituted Thiadiazole Derivatives (General Data) This table presents general findings for related thiadiazole compounds, not for ijpcbs.comresearchgate.netresearchgate.netThiadiazol-5-yl-acetic acid.
| Compound Class | Target Isoforms | General Findings |
| 1,3,4-Thiadiazole-5-sulfonamides | hCA I, II, IV, VA, VB | Potent inhibitors, with selectivity observed for different isoforms based on substitution patterns. nih.gov |
| Pyrazoline-substituted benzenesulfonamides | hCA I, II | Showed inhibitory effects, with structure-activity relationships indicating the importance of substituents on the phenyl ring. nih.gov |
Interactions with Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Specific data on the interactions between ijpcbs.comresearchgate.netresearchgate.netThiadiazol-5-yl-acetic acid and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase are not found in the current body of scientific literature. Research into EGFR inhibitors has largely focused on other heterocyclic systems, such as benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives. nih.gov These studies have identified key structural features for potent antitumor activity, including hydrophobic regions and hydrogen bond donors/acceptors that fit into the ATP binding site of the kinase. nih.gov While 1,2,3-thiadiazole substituted pyrazolones have been explored as inhibitors of the related KDR/VEGFR-2 kinase, direct evidence for EGFR inhibition by ijpcbs.comresearchgate.netresearchgate.netThiadiazol-5-yl-acetic acid is absent. nih.gov
Inhibition of PIM Kinases and Structural Determinants
There are no specific studies detailing the inhibition of PIM kinases by ijpcbs.comresearchgate.netresearchgate.netThiadiazol-5-yl-acetic acid. However, a class of related compounds, 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, has been identified as potent inhibitors of all three PIM kinase isoforms. researchgate.netnih.gov These findings indicate that the thiadiazole scaffold can be a valuable component in the design of PIM kinase inhibitors. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies on these compounds have provided insights into the structural features that govern their inhibitory potency, although this information is not directly transferable to the acetic acid derivative . researchgate.net
Table 2: PIM Kinase Inhibition by 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines (Illustrative Data) This table presents data for a related class of compounds to illustrate the potential of the thiadiazole scaffold.
| Compound | PIM-1 IC₅₀ (µM) | PIM-2 IC₅₀ (µM) | PIM-3 IC₅₀ (µM) |
| Example Analog 1 | Data not available | Data not available | Data not available |
| Example Analog 2 | Data not available | Data not available | Data not available |
Note: Specific IC₅₀ values for individual analogs from the cited studies are not provided in this general overview.
Mechanistic Insights into α-Glucosidase Inhibition
Specific mechanistic studies on the inhibition of α-glucosidase by ijpcbs.comresearchgate.netresearchgate.netThiadiazol-5-yl-acetic acid have not been reported. However, various derivatives of 1,3,4-thiadiazole (B1197879) have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govnih.gov For instance, certain 1,3,4-thiadiazole derivatives have shown potent inhibitory activity, with some compounds exhibiting significantly lower IC₅₀ values than the standard drug acarbose. nih.gov These studies suggest that the thiadiazole ring can be a key pharmacophore for α-glucosidase inhibition, but the specific role of the 1,2,3-thiadiazole isomer and the 5-yl-acetic acid substituent requires direct investigation. nih.govnih.gov
Elucidation of Other Relevant Enzyme-Inhibitor Interactions
The broader class of 1,2,3-thiadiazole derivatives has been associated with a range of other biological activities, suggesting potential interactions with various enzymes. mdpi.comresearchgate.net For example, some fused thiazole (B1198619) and thiadiazole compounds have been studied as inhibitors of nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and monoamine oxidases (MAO). researchgate.netd-nb.info Additionally, certain thiadiazole derivatives have been investigated as inhibitors of urease. nih.gov However, it is crucial to reiterate that these findings pertain to the general class of compounds, and specific mechanistic studies for ijpcbs.comresearchgate.netresearchgate.netThiadiazol-5-yl-acetic acid are not available.
Investigation of Molecular Pathways and Cellular Processes Modulation
The biological effects ofthiadiazole derivatives often stem from their ability to modulate key molecular pathways and cellular processes. Research in this area has revealed intricate interactions that can lead to outcomes such as the inhibition of cancer cell growth and the disruption of microbial functions.
Interference with Nucleic Acid Synthesis and Replication Pathways
While direct studies onthiadiazol-5-yl-acetic acid's effect on nucleic acid synthesis are limited, the broader class of triazole and thiadiazole compounds has been shown to interfere with these fundamental processes. For instance, triazole-linked oligonucleotides have been developed where the natural phosphate (B84403) backbone is replaced by a triazole linkage. These modified nucleic acids have found applications in antisense oligonucleotide (ASO), small interfering RNA (siRNA), and CRISPR-Cas9 technologies, highlighting the potential of triazole structures to interact with and modulate nucleic acid functions. This suggests that the thiadiazole ring system, a bioisostere of the triazole ring, may also possess the capability to interfere with nucleic acid synthesis and replication, a hypothesis that warrants further investigation forthiadiazol-5-yl-acetic acid.
Influence on Cell Cycle Progression (e.g., CDK1 inhibition)
The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. Dysregulation of the cell cycle is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention. Several studies have demonstrated the ability of various heterocyclic compounds to induce cell cycle arrest. For example, a water-soluble curcuminoid derivative, MTH-3, was found to cause G2/M phase arrest in MDA-MB-231 breast cancer cells by downregulating the expression of CDK1. Similarly, NOR-wogonin, a polyhydroxyflavone, inhibits the proliferation of triple-negative breast cancer cell lines by downregulating CDK1 expression. Although direct evidence forthiadiazol-5-yl-acetic acid is not yet available, the known anticancer activities of other thiadiazole derivatives suggest that interference with cell cycle progression, potentially through CDK1 inhibition, is a plausible mechanism of action.
Detailed Analysis of Protein-Ligand Binding Modes and Interaction Hotspots
The therapeutic efficacy of a compound is intimately linked to its ability to bind to specific protein targets. Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating these interactions at an atomic level. These techniques help in identifying "hot spots" on a protein's surface, which are regions that contribute significantly to the binding free energy.
Analysis of protein-ligand complexes reveals that interactions are governed by a combination of factors, including the shape of the binding pocket and the physicochemical properties of the interacting residues. For thiadiazole derivatives, molecular docking studies have been employed to predict their binding modes with various enzymes. For instance, docking studies can help to understand the binding free energy of protein-ligand complexes. These computational approaches provide a framework for understanding howthiadiazol-5-yl-acetic acid and its analogs might interact with their biological targets, guiding the design of more potent and selective inhibitors.
Mechanisms Underlying Antimicrobial and Antiviral Effects through Molecular Targets
Thiadiazole derivatives have demonstrated promising antimicrobial and antiviral activities. The mechanisms behind these effects often involve the targeting of specific microbial enzymes or the disruption of essential metabolic and replicative processes.
Targeting of Bacterial and Fungal Enzyme Systems
The antimicrobial action of many compounds, including thiadiazole derivatives, relies on their ability to inhibit crucial enzymes in bacteria and fungi. The sulfur ring in the thiadiazole structure is thought to facilitate penetration through the microbial cell wall. One common strategy is the inhibition of enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. For example, some 1,2,4-triazole derivatives have shown activity against various bacterial and fungal strains, including S. aureus, E. faecalis, and C. albicans. Molecular docking studies on some 4,7-dihydro-thiadiazolo[5,4-b]pyridine-6-carboxamides have shown a high binding affinity within the receptor's binding cavity, suggesting a potential mechanism for their antimicrobial effects.
Disruption of Pathogen-Specific Metabolic or Replicative Processes
Beyond targeting specific enzymes, some antimicrobial agents work by disrupting broader metabolic or replicative pathways unique to pathogens. This can include interference with nutrient uptake, energy production, or the synthesis of essential macromolecules. The 1,2,3-triazole scaffold, which is structurally related to thiadiazoles, has been incorporated into various compounds with potent antiviral activity. These compounds can act as virucidal agents, directly affecting extracellular virions, or they can inhibit viral replication within host cells. For instance, certain triazole derivatives have shown the ability to reduce the infectivity of influenza viruses. This suggests thatthiadiazol-5-yl-acetic acid and its analogs could potentially exert their antimicrobial and antiviral effects by disrupting similar pathogen-specific processes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [1,2,3]thiadiazol-5-yl-acetic acid derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A two-step synthesis is widely employed:
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide under basic conditions (e.g., NaOH/ethanol) to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .
S-Alkylation : Intermediate thiols undergo alkylation with chloroacetic acid derivatives (e.g., ethyl chloroacetate) in acetone or DMF, catalyzed by triethylamine .
- Critical Parameters : Reaction temperature (room temperature vs. reflux), solvent polarity, and stoichiometry of alkylating reagents significantly affect yield. For example, excess chloroacetic acid esters improve substitution efficiency .
- Characterization : Confirmation via ¹H NMR (e.g., δ 3.8–4.2 ppm for –SCH₂CO– groups) and IR (C=O stretching at 1700–1750 cm⁻¹) is essential .
Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?
- Methodological Answer :
- Chromatography : HPLC-DAD with C18 columns and acetonitrile/water mobile phases resolves impurities. For example, a gradient elution (10%–90% acetonitrile) detects degradation products .
- Spectroscopy : ¹H NMR and IR confirm functional groups, while elemental analysis (C, H, N, S) validates stoichiometry .
- TLC Monitoring : Silica gel plates with ethyl acetate/hexane (1:1) and iodine visualization ensure reaction progression .
Q. What are the solubility and stability profiles of this compound derivatives under experimental conditions?
- Methodological Answer :
- Solubility : Most derivatives are soluble in polar aprotic solvents (DMF, DMSO) and ethanol but insoluble in water . Pre-formulation studies with co-solvents (e.g., PEG 400) enhance aqueous solubility for biological assays.
- Stability : Derivatives with electron-withdrawing substituents (e.g., –NO₂) show higher thermal stability. Accelerated stability testing (40°C/75% RH for 14 days) identifies degradation pathways (e.g., hydrolysis of ester groups) .
Advanced Research Questions
Q. How can computational tools predict the biological activity of novel this compound derivatives?
- Methodological Answer :
- PASS Program : Predicts anticonvulsant and antiproliferative activity by analyzing pharmacophore features (e.g., thiadiazole ring, –COOH group) .
- Molecular Docking : Simulations with target proteins (e.g., GABA receptors for anticonvulsants) identify binding affinities. For example, derivatives with –NH₂ substituents show enhanced hydrogen bonding with active sites .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability) to prioritize candidates for in vivo testing .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., alkyl vs. aryl groups at position 5) and correlate with IC₅₀ values. For example, methyl groups enhance anticonvulsant activity, while phenyl groups favor anticancer effects .
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., MTT for cytotoxicity, maximal electroshock for anticonvulsants) .
- Metabolite Profiling : LC-MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .
Q. How can researchers develop robust analytical methods for quantifying this compound derivatives in complex matrices?
- Methodological Answer :
- HPLC Method Optimization : Adjust pH (2.5–3.5 with phosphoric acid) and column temperature (25–40°C) to improve peak resolution. For example, a C18 column with 0.1% TFA in mobile phase enhances sensitivity for carboxylated derivatives .
- Validation Protocols : Follow ICH guidelines for linearity (R² > 0.998), precision (%RSD < 2%), and LOD/LOQ (e.g., 0.1 µg/mL for UV detection) .
- Degradation Studies : Forced degradation (acid/base hydrolysis, oxidation) identifies labile moieties (e.g., ester linkages) and validates method specificity .
Q. What experimental designs are effective for evaluating the multi-target pharmacological potential of these derivatives?
- Methodological Answer :
- Panel Screening : Test derivatives against diverse targets (e.g., COX-2, carbonic anhydrase) to identify polypharmacological profiles .
- Synergy Studies : Combine derivatives with standard drugs (e.g., cisplatin) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- In Vivo Models : Use PTZ-induced seizures in rodents for anticonvulsant evaluation or xenograft models for antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
